Triacontanedioic acid
CAS No.: 6708-53-8
Cat. No.: VC3921829
Molecular Formula: C30H58O4
Molecular Weight: 482.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6708-53-8 |
|---|---|
| Molecular Formula | C30H58O4 |
| Molecular Weight | 482.8 g/mol |
| IUPAC Name | triacontanedioic acid |
| Standard InChI | InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34) |
| Standard InChI Key | JADFUOUIMWDTFX-UHFFFAOYSA-N |
| SMILES | C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |
| Canonical SMILES | C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Triacontanedioic acid (IUPAC name: triacontanedioic acid; CAS 6708-53-8) is a saturated, unbranched dicarboxylic acid with the systematic formula . Its extended hydrocarbon chain confers significant hydrophobicity, while the terminal carboxyl groups enable participation in hydrogen bonding and salt formation . The molecular weight is 482.78 g/mol, and the compound typically exists as a white crystalline solid under standard conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 482.78 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Insoluble in water; soluble in organic solvents |
The absence of reported melting point data underscores the need for further experimental characterization. Analogous long-chain dicarboxylic acids, such as hexacosanedioic acid (), exhibit melting points above 100°C, suggesting triacontanedioic acid likely shares similar thermal stability .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of triacontanedioic acid typically involves multi-step routes starting from shorter-chain precursors. One approach, adapted from cutin and suberin monomer synthesis , employs nucleophilic substitution with potassium cyanide followed by nitrile hydrolysis:
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Alkylation: A dihalide precursor (e.g., 1,30-dibromotriacontane) reacts with to form the dinitrile intermediate.
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Hydrolysis: The dinitrile undergoes acidic or basic hydrolysis to yield the dicarboxylic acid :
This method, while effective for isotopic labeling, requires optimization for non-labeled triacontanedioic acid due to scalability challenges.
Esterification Derivatives
Dimethyl triacontanedioate, the methyl ester of triacontanedioic acid, is synthesized via acid-catalyzed esterification using methanol:
This diester serves as a precursor for polymer research and enzymatic studies, offering improved solubility in nonpolar solvents.
Chemical Reactivity and Functionalization
Acid-Base Behavior
The compound’s carboxylic acid groups () participate in neutralization reactions with bases to form dicarboxylate salts. For example:
Such salts enhance water solubility, facilitating applications in colloid chemistry .
Esterification and Amidation
Triacontanedioic acid reacts with alcohols or amines under catalytic conditions to produce polyesters or polyamides, respectively. These reactions are critical for generating biodegradable polymers with tailored mechanical properties .
Table 2: Common Derivatives and Applications
| Derivative | Reaction Partner | Application Domain |
|---|---|---|
| Dimethyl ester | Methanol | Lipid metabolism studies |
| Polyamide | Hexamethylenediamine | High-strength fibers |
| Metal-organic framework | Zinc ions | Nanostructured materials |
Structural and Spectroscopic Analysis
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch) confirm carboxyl group presence .
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NMR: NMR spectra exhibit a triplet at δ 2.35 ppm (-CH-COOH) and a singlet at δ 1.25 ppm for methylene protons .
Crystallographic Data
While single-crystal X-ray data for triacontanedioic acid remain unreported, analogous C dicarboxylic acids display monoclinic crystal systems with layered hydrogen-bonding networks .
Applications in Materials Science and Biochemistry
Polymer Synthesis
The compound’s long alkyl chain and bifunctional reactivity make it ideal for synthesizing high-molecular-weight polyesters and polyamides. These polymers exhibit enhanced thermal stability and flexibility compared to shorter-chain analogs .
Nanotechnology
Self-assembled monolayers (SAMs) of triacontanedioic acid on metal substrates (e.g., gold) enable precise surface functionalization for biosensors and electronic devices.
Biochemical Research
As a substrate for lipases and esterases, triacontanedioic acid aids in studying enzyme kinetics and lipid metabolism pathways. Its slow hydrolysis rate makes it suitable for sustained-release drug delivery systems.
Future Research Directions
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Thermal Analysis: Systematic determination of melting points and phase transitions using differential scanning calorimetry (DSC).
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Biomedical Applications: Exploration of triacontanedioic acid in nanoparticles for targeted drug delivery.
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Green Synthesis: Development of catalytic methods using renewable feedstocks to improve sustainability.
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